REACTION_CXSMILES
|
[I:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([I:10])=[CH:4][C:3]=1[O:11]C.B(Br)(Br)Br>ClCCl>[I:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([I:10])=[CH:4][C:3]=1[OH:11]
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Name
|
|
Quantity
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3.65 g
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Type
|
reactant
|
Smiles
|
IC1=C(C=C(C(=C1)OC)I)OC
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
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Name
|
|
Quantity
|
10.3 mL
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Type
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reactant
|
Smiles
|
B(Br)(Br)Br
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Type
|
CUSTOM
|
Details
|
stirred under nitrogen at ice bath temperature
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at ice bath temperature for 20 hours
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Duration
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20 h
|
Type
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CUSTOM
|
Details
|
The reaction was quenched by dropwise addition of methanol
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Type
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ADDITION
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Details
|
the reaction mixture was poured into water
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Type
|
EXTRACTION
|
Details
|
extracted into dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(C=C(C(=C1)OC)I)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.86 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |